Barbiturate end-capped non-fullerene acceptors for organic solar cells: tuning acceptor energetics to suppress geminate recombination losses†
Chemical Communications Pub Date: 2018-01-10 DOI: 10.1039/C7CC09123K
Abstract
We report the synthesis of two barbiturate end-capped non-fullerene acceptors and demonstrate their efficient function in high voltage output organic solar cells. The acceptor with the lower LUMO level is shown to exhibit suppressed geminate recombination losses, resulting in enhanced photocurrent generation and higher overall device efficiency.
Recommended Literature
- [1] Sequential ring closure and [2,3]-sigmatropic rearrangement reactions: an approach to the synthesis of C-19 oxygenated cyathane-type diterpenoids
- [2] Inside front cover
- [3] Charge transfer and polarisability in ionic liquids: a case study†
- [4] Domino reactions of rhodium(ii) carbenoids for alkaloid synthesis†
- [5] High CO2 separation performance on a metal–organic framework composed of nano-cages lined with an ultra-high density of dual-side open metal sites†
- [6] Determination of copper in composite biomaterials by capillary electrophoresis: an UV-direct method based on in situ complex formation
- [7] Preparation, structure and analysis of the bonding in the molecular entity (OSO)2Li{[AlF(ORF)3]Li[Al(ORF)4]} (RF = C(CF3)3)†
- [8] Molecular rectification: self-assembled monolayers of a donor–(π-bridge)–acceptor chromophore connected via a truncated Au–S–(CH2)3 bridge
- [9] Low temperature chemical vapour deposition of ruthenium and ruthenium dioxide on polymer surfaces
- [10] Towards hydroperoxovanadium complexes: the X-ray crystal structure of a peroxovanadium(v) complex containing a V(O2)(RCO2H)(H2O)2 cluster with hydrogen bond inter-linkagesElectronic supplementary information (ESI) available: synthesis of bpaH and [VO(O2)(bpaH)ClO4·nH2O. See http://www.rsc.org/suppdata/cc/b1/b101010g/